Norfloxacin impurity I [EP impurity]
Description
Contextualization within Norfloxacin Pharmaceutical Development and Manufacturing
The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical concern for the pharmaceutical industry. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM), establish stringent guidelines to control the levels of these impurities. Norfloxacin Impurity I is a process-related impurity that can arise during the synthesis of Norfloxacin. unesp.brresearchgate.net
The manufacturing process of Norfloxacin involves several chemical steps, and the formation of impurities can occur due to incomplete reactions, side reactions, or the presence of impurities in starting materials and reagents. unesp.brresearchgate.net The European Pharmacopoeia monograph for Norfloxacin specifies the limits for this and other impurities to ensure the safety and efficacy of the final drug product. Pharmaceutical manufacturers are required to monitor and control the levels of Norfloxacin Impurity I within these specified limits. synzeal.com
Significance in Pharmaceutical Impurity Research and Quality Control
The availability of well-characterized reference standards for impurities is fundamental to modern pharmaceutical quality control. synzeal.com Norfloxacin Impurity I, as an official EP reference standard, serves several crucial functions:
Analytical Method Development: It is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the routine quality control of Norfloxacin. synzeal.com These methods must be capable of accurately detecting and quantifying the impurity.
Method Validation (AMV): During method validation, the reference standard is used to assess parameters like specificity, linearity, accuracy, and precision of the analytical procedure. synzeal.com
Quality Control (QC) Applications: In routine QC testing of Norfloxacin batches, the reference standard is used as a benchmark to identify and quantify the presence of Impurity I, ensuring that it does not exceed the pharmacopoeial limits. synzeal.com
Abbreviated New Drug Application (ANDA) Submissions: For generic drug manufacturers, demonstrating control over impurities like Norfloxacin Impurity I is a critical component of their ANDA submissions to regulatory authorities. synzeal.com
The study of such impurities also contributes to a deeper understanding of the degradation pathways of the parent drug and helps in the development of more robust manufacturing processes that minimize impurity formation. unesp.br
Structure
3D Structure
Properties
Molecular Formula |
C19H22ClN3O5 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-chloro-6-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22ClN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-16(14(20)10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) |
InChI Key |
DRYJCUAAXQGYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCN(CC3)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Nomenclature and Pharmacopoeial Classification
Official EP Designation and Cross-Pharmacopoeial References
Norfloxacin Impurity I is officially designated as such by the European Pharmacopoeia (EP). allmpus.comveeprho.comaxios-research.comamzeals.comsynzeal.com This classification signifies its status as a known impurity that must be monitored and controlled within specified limits during the manufacturing and quality assessment of Norfloxacin. While it is explicitly named in the EP, cross-references to other major pharmacopoeias, such as the United States Pharmacopeia (USP), are not consistently documented in publicly available resources. Pharmaceutical reference standards for this impurity are available to facilitate its identification and quantification in analytical testing. axios-research.com
Systemic Chemical Naming and Synonyms
The systematic chemical name for Norfloxacin Impurity I, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. allmpus.comveeprho.comamzeals.comsynzeal.compharmaffiliates.com This name precisely describes the molecular structure of the compound. Unlike many chemical substances, Norfloxacin Impurity I does not appear to have widely recognized or commonly used synonyms, with most scientific and commercial sources referring to it by its systematic name or its EP designation. veeprho.compharmaffiliates.com
Interactive Table 1: Nomenclature of Norfloxacin Impurity I
| Type | Name |
| Official EP Designation | Norfloxacin Impurity I |
| Systematic (IUPAC) Name | 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid allmpus.comveeprho.comamzeals.comsynzeal.compharmaffiliates.com |
| Common Synonyms | Not Available veeprho.compharmaffiliates.com |
Chemical Formula and Molecular Weight Considerations
The molecular formula of Norfloxacin Impurity I is C19H22ClN3O5. allmpus.comaxios-research.comamzeals.comsynzeal.compharmaffiliates.compharmaffiliates.com This formula indicates the elemental composition of the molecule, which consists of 19 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and five oxygen atoms. Based on this composition, the calculated molecular weight of the compound is approximately 407.85 g/mol . allmpus.comaxios-research.comamzeals.compharmaffiliates.compharmaffiliates.com A closely related value of 407.86 g/mol is also reported. This information is fundamental for analytical procedures such as mass spectrometry, which are used to identify and quantify the impurity.
Interactive Table 2: Chemical and Physical Properties of Norfloxacin Impurity I
| Property | Value |
| Chemical Formula | C19H22ClN3O5 allmpus.comaxios-research.comamzeals.comsynzeal.compharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 407.85 g/mol allmpus.comaxios-research.comamzeals.compharmaffiliates.compharmaffiliates.com |
| CAS Number | Not Available |
Formation Pathways and Mechanistic Studies
Synthesis-Related Impurity Generation Pathways
The synthesis of Norfloxacin typically involves the reaction of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine (B1678402). lookchem.com Norfloxacin Impurity I, chemically identified as 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is distinguished from the parent molecule by the presence of an ethoxycarbonyl group on the piperazine ring. The formation of this impurity is intrinsically linked to the reactants and conditions of the synthesis process.
The primary starting materials for the synthesis of Norfloxacin are 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and piperazine. Impurities present in these raw materials can directly lead to the formation of related impurities in the final product.
One plausible pathway for the formation of Norfloxacin Impurity I involves the presence of an N-substituted piperazine derivative as an impurity in the piperazine starting material. Specifically, the presence of ethyl piperazine-1-carboxylate in the piperazine raw material would lead to its reaction with 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, directly forming Norfloxacin Impurity I. The quality of raw materials is therefore a critical parameter to control. daicelpharmastandards.combiosynce.com
| Starting Material | Potential Impurity | Resulting Product |
| Piperazine | Ethyl piperazine-1-carboxylate | Norfloxacin Impurity I |
| 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | - | Norfloxacin |
Even with pure starting materials, side reactions can occur during the synthesis, leading to the formation of impurities. The nucleophilic substitution reaction between the quinolone core and piperazine is the key step in Norfloxacin synthesis. However, other reactive species present in the reaction mixture can compete and lead to by-products.
A likely side reaction leading to Norfloxacin Impurity I is the reaction of the piperazine nitrogen with a source of an ethoxycarbonyl group. This could potentially arise from residual reagents or solvents used in preceding synthetic steps. For instance, if ethyl chloroformate or a similar reagent was used in a previous step and not completely removed, it could react with the piperazine moiety of either the piperazine starting material or the already formed Norfloxacin molecule.
Hypothetical Side Reaction:
Norfloxacin + Ethyl Chloroformate → Norfloxacin Impurity I + HCl
This reaction would be a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of ethyl chloroformate.
The conditions under which the synthesis is conducted play a significant role in controlling the impurity profile of the final product. Factors such as temperature, reaction time, solvent, and the presence of catalysts can influence the rate of both the desired reaction and unwanted side reactions.
For the formation of Norfloxacin Impurity I, elevated temperatures could potentially promote side reactions if reactive impurities are present. The choice of solvent can also be critical; for instance, a solvent that can also act as a source of an ethoxycarbonyl group under certain conditions could contribute to the formation of this impurity, although this is a less common scenario. The molar ratio of the reactants is another key parameter; an excess of piperazine is often used to drive the reaction to completion, but the purity of this excess piperazine is paramount.
| Reaction Parameter | Potential Influence on Impurity I Formation |
| Temperature | Higher temperatures may increase the rate of side reactions. |
| Solvent | The presence of reactive impurities in the solvent could lead to by-product formation. |
| Reactant Ratio | The purity of the excess reactant (piperazine) is crucial. |
Degradation-Related Impurity Formation Mechanisms
Norfloxacin, like many complex organic molecules, can degrade under various environmental conditions such as exposure to light, heat, moisture, and oxidative stress. The degradation pathways often involve the more chemically labile parts of the molecule, such as the piperazine ring. While specific studies on the degradation of Norfloxacin Impurity I are limited, its degradation pathways can be inferred from the known degradation of Norfloxacin and other N-substituted piperazine derivatives.
The piperazine moiety is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metallic ions. The secondary and tertiary amine groups within the piperazine ring are potential sites for oxidation.
For Norfloxacin Impurity I, oxidative attack could lead to the formation of N-oxides, ring-opened products, or the cleavage of the ethoxycarbonyl group. The presence of the electron-withdrawing ethoxycarbonyl group might influence the susceptibility of the piperazine ring to oxidation compared to the unsubstituted piperazine ring in Norfloxacin. Studies on the oxidative degradation of piperazine itself have shown the formation of various products including ethylenediamine, formylpiperazine, and piperazinone, indicating the complexity of the degradation process. chemicalbook.comresearchgate.nethw.ac.uk
Potential Oxidative Degradation Products of the Piperazine Moiety:
N-Oxides
Ring-opened derivatives (e.g., substituted ethylenediamine derivatives)
De-alkylation or de-acylation products
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. The stability of a molecule to hydrolysis can be significantly affected by pH.
The ethoxycarbonyl group in Norfloxacin Impurity I introduces an ester-like functionality (a carbamate), which is susceptible to hydrolysis.
Acidic Hydrolysis: Under acidic conditions, the carbamate (B1207046) linkage can be hydrolyzed to yield the corresponding piperazinyl derivative (which would be Norfloxacin), ethanol, and carbon dioxide. The reaction is typically initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comviu.calibretexts.orgkhanacademy.orgcopernicus.org
Basic Hydrolysis: In basic conditions, the carbamate group can also be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This would also lead to the formation of the piperazinyl derivative (Norfloxacin), ethanol, and carbonate. Amides and carbamates can undergo base-catalyzed hydrolysis. youtube.comlibretexts.orgkhanacademy.org
Neutral Hydrolysis: While generally slower than acid or base-catalyzed hydrolysis, hydrolysis can also occur at neutral pH, particularly at elevated temperatures.
The quinolone core of Norfloxacin is relatively stable to hydrolysis, thus the primary site of hydrolytic degradation for Impurity I is expected to be the N-ethoxycarbonyl group on the piperazine ring.
| Condition | Potential Hydrolysis Products of Norfloxacin Impurity I |
| Acidic | Norfloxacin, Ethanol, Carbon Dioxide |
| Basic | Norfloxacin, Ethanol, Carbonate |
| Neutral | Norfloxacin, Ethanol, Carbon Dioxide (slower rate) |
Photolytic Degradation Processes
The exposure of norfloxacin to light, particularly ultraviolet (UV) and solar radiation, can induce degradation, leading to the formation of various photoproducts. The photolytic degradation of norfloxacin in aqueous solutions has been observed to follow pseudo-first-order kinetics. While the direct photolytic conversion of norfloxacin to Impurity I is not extensively detailed in published literature, the known photodegradation pathways of fluoroquinolones often involve alterations to the piperazine ring.
Studies have shown that the photodegradation of norfloxacin can result in the formation of multiple degradation products. For instance, one study identified five distinct photodegradation products when norfloxacin was exposed to both UV and solar radiation. researchgate.net The formation of these products is often mediated by reactive oxygen species (ROS). researchgate.net The specific conditions of light exposure, such as intensity and wavelength, as well as the chemical environment (e.g., pH, presence of photosensitizers), can influence the rate and pathway of degradation.
Table 1: Research Findings on Photolytic Degradation of Norfloxacin
| Study Parameter | Observation | Significance |
|---|---|---|
| Degradation Kinetics | Follows pseudo-first-order kinetics in aqueous media. nih.govfrontiersin.org | Allows for the prediction of degradation rates under specific light conditions. |
| Degradation Products | Multiple degradation products are formed, often involving modifications to the piperazine ring. researchgate.net | Highlights the complexity of the degradation pathway and the potential for various impurities to form. |
| Reaction Conditions | The degradation pathway of norfloxacin shows no significant dependence on the reaction conditions (e.g., pH). nih.govfrontiersin.org | Suggests that photolytic degradation can occur under a broad range of environmental and formulation conditions. |
Thermal Degradation Kinetics and Products
Elevated temperatures can promote the degradation of norfloxacin, leading to the formation of thermal degradants. The kinetics of thermal degradation, particularly in the presence of an oxidizing agent like persulfate, have been shown to follow pseudo-first-order kinetics. researchgate.netbiopharminternational.com Mechanistic studies indicate that the piperazine ring is a primary site of thermal degradation.
Table 2: Key Findings from Thermal Degradation Studies of Norfloxacin
| Study Focus | Key Finding | Implication for Impurity Formation |
|---|---|---|
| Degradation Kinetics | The thermal degradation of norfloxacin, particularly with activated persulfate, follows pseudo-first-order kinetics. researchgate.netbiopharminternational.com | Provides a model for predicting the rate of thermal degradation. |
| Primary Degradation Site | The initial degradation reactions predominantly occur on the piperazine ring. | Supports the hypothesis that thermal stress could lead to modifications of the piperazine ring, potentially forming Impurity I. |
| Identified Products | Studies have identified several thermal degradation products resulting from reactions on the piperazine ring. | Demonstrates the variety of impurities that can be generated through thermal pathways. |
Excipient-Drug Interaction Pathways leading to Impurity I
The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation can be a significant source of impurity formation. researchgate.netprepchem.com These interactions can be influenced by factors such as the chemical nature of the excipients, moisture content, temperature, and light exposure. nih.gov For norfloxacin, the piperazine moiety is a potential site for interaction with reactive excipients or impurities within excipients. nih.gov
Although direct evidence linking a specific excipient interaction to the formation of Norfloxacin Impurity I is not extensively documented, the structure of the impurity suggests a reaction involving the addition of an ethoxycarbonyl group to the piperazine nitrogen. This could potentially arise from an interaction with an excipient containing or degrading to a reactive species with this functional group. A known interaction for norfloxacin is its reaction with magnesium stearate, a common tablet lubricant, which can form a stearamide adduct, particularly after prolonged storage at elevated temperatures. nih.gov This demonstrates the reactivity of the piperazine ring and its susceptibility to forming adducts with formulation components.
Table 3: Overview of Drug-Excipient Interaction Potential
| Interaction Type | Potential Mechanism | Relevance to Norfloxacin Impurity I |
|---|---|---|
| Reaction with Reactive Impurities | Trace impurities in excipients (e.g., aldehydes, esters) can react with the API. nih.gov | A plausible pathway for the formation of Impurity I if an excipient contains a reactive species capable of transferring an ethoxycarbonyl group. |
| Adduct Formation | Direct reaction between the API and an excipient molecule. | The known reaction with magnesium stearate highlights the potential for similar adduct formation with other excipients. nih.gov |
Radiation-Induced Impurity Formation
The sterilization of pharmaceutical products using ionizing radiation, such as gamma rays or electron beams, can sometimes lead to the degradation of the API and the formation of radiolytic impurities. In the solid state, norfloxacin has been found to be relatively resistant to degradation by gamma and electron beam radiation at standard sterilization doses. frontiersin.org
However, in aqueous solutions, ionizing radiation can lead to the efficient degradation of norfloxacin. The primary mechanism involves the reaction of the drug molecule with hydroxyl radicals (•OH) generated from the radiolysis of water. These highly reactive species can attack various parts of the norfloxacin molecule, including the piperazine ring and the quinolone core. While specific studies identifying Norfloxacin Impurity I as a product of radiation-induced degradation are limited, the known degradation pathways suggest that modification of the piperazine ring is a probable outcome. The impurity profile of irradiated norfloxacin can be complex, with the formation of numerous new radiolytic products.
Table 4: Summary of Radiation Effects on Norfloxacin
| Condition | Observation | Potential for Impurity I Formation |
|---|---|---|
| Solid State Irradiation | Norfloxacin exhibits good stability and resistance to significant physicochemical changes at a dose of 25 kGy. frontiersin.org | Low potential for the formation of significant levels of Impurity I during solid-state radiosterilization. |
| Aqueous Solution Irradiation | Efficient degradation of norfloxacin occurs, primarily through reactions with hydroxyl radicals. | Higher potential for the formation of various degradation products, including possible modifications to the piperazine ring that could lead to Impurity I. |
Analytical Methodologies for Detection, Separation, and Quantification
Chromatographic Techniques for Impurity Profiling
Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the impurity profiling of Norfloxacin. These methods are designed to be specific, precise, and reliable for separating impurities from the main drug substance. nih.gov
The development of a robust HPLC method is fundamental for the analysis of Norfloxacin and its impurities. The process involves creating a procedure that can effectively separate, identify, and quantify each component in the substance. Once developed, the method undergoes rigorous validation to ensure its suitability for routine use. chula.ac.th
Validation of an HPLC method confirms its performance characteristics according to guidelines from the International Conference on Harmonisation (ICH). Key validation parameters include:
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. For Norfloxacin and its impurities, linearity is typically established over a specific concentration range with correlation coefficients (r²) of 0.999 or greater. researchgate.netresearchgate.netresearchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. For Norfloxacin impurity analysis, accuracy is demonstrated by recovery values typically falling within the range of 99.3% to 101.8%. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at different levels (repeatability, intermediate precision) and is considered acceptable if the relative standard deviation (RSD) is less than 2.0%. researchgate.netprimescholars.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products. thaiscience.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For Norfloxacin impurities, quantitation limits have been reported in the range of 0.12–0.47 µg/mL. nih.govoup.com
The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose of quality control. nih.gov
Reversed-phase chromatography is the most widely applied HPLC mode for the analysis of Norfloxacin and its related substances, including Impurity I. nih.govchula.ac.th This technique utilizes a non-polar stationary phase, typically a silica (B1680970) support chemically bonded with C18 (octadecylsilyl) or C8 alkyl chains, and a polar mobile phase. nih.govnih.gov
The separation mechanism in RPC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Norfloxacin and its impurities, being moderately polar compounds, are well-retained and effectively separated using this technique. The use of a reversed-phase C18 column is a common and successful strategy for resolving these compounds from the active pharmaceutical ingredient. nih.gov
Both isocratic and gradient elution strategies are employed in the HPLC analysis of Norfloxacin impurities, with the choice depending on the complexity of the sample matrix.
Isocratic Elution: In this approach, the composition of the mobile phase remains constant throughout the analytical run. phenomenex.com This method is simpler, requires less sophisticated equipment, and is often used when the impurities have similar retention behaviors to the main compound. thaiscience.infophenomenex.com An example of an isocratic method for Norfloxacin involves a mobile phase of methanol (B129727) and 0.01M sodium perchlorate (B79767) (pH 3.1) in a 15:85 (v/v) ratio. chula.ac.th
Gradient Elution: This strategy involves changing the composition of the mobile phase during the separation process. It is particularly useful for analyzing samples containing compounds with a wide range of polarities, ensuring that both weakly and strongly retained components are eluted as sharp, well-resolved peaks in a reasonable time. A stepwise gradient has been successfully used for Norfloxacin impurity profiling, starting with a higher aqueous content and increasing the organic solvent proportion over time. researchgate.netnih.govoup.com For instance, a method might begin with a mobile phase of 0.05 M NaH2PO4 (pH 2.5) and acetonitrile (B52724) (87:13) and switch to a ratio of 58:42 to elute more strongly retained impurities. researchgate.netnih.govoup.com
Achieving adequate resolution between Norfloxacin and its impurities, particularly Impurity I, is critically dependent on the careful optimization of the stationary and mobile phases.
Stationary Phase: The choice of stationary phase is crucial. C18 columns are most common, but the specific brand and model can influence selectivity. Columns like the Zorbax SB RP-18 (5 µm, 250 x 4.6 mm) and Waters C18 (3.5 µm, 250 mm × 4.6 mm) have been shown to provide good resolution for Norfloxacin and its impurities. chula.ac.thresearchgate.netnih.govthaiscience.infooup.com The particle size and column dimensions also play a role in efficiency and analysis time.
Mobile Phase: Optimization of the mobile phase involves a trial-and-error approach to adjust several parameters:
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. The ratio of the organic modifier to the aqueous buffer is adjusted to control the retention time of the analytes. primescholars.comthaiscience.info
pH: The pH of the aqueous buffer is a critical parameter for ionizable compounds like Norfloxacin and its impurities. Adjusting the pH can alter the charge state of the molecules, significantly impacting their retention and the peak shape. A pH of around 2.5 to 3.1 is often found to be optimal. researchgate.netnih.govthaiscience.infooup.com
Buffer: A buffer, such as phosphate (B84403) or perchlorate, is used to maintain a constant pH and improve peak symmetry. nih.govthaiscience.infocore.ac.uk
The following table summarizes examples of optimized chromatographic conditions used for the analysis of Norfloxacin impurities.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Zorbax SB RP-18 (5 µm, 250 x 4.6 mm) nih.govoup.com | Waters C18 (3.5 µm, 250 mm × 4.6 mm) chula.ac.ththaiscience.info |
| Mobile Phase | Stepwise Gradient: A) 0.05 M NaH2PO4 (pH 2.5) B) Acetonitrile. Start with 87:13 (A:B), then switch to 58:42 (A:B). nih.govoup.com | Isocratic: Methanol and 0.01M Sodium Perchlorate (pH 3.1) in a 15:85 (v/v) ratio. chula.ac.ththaiscience.info |
| Flow Rate | 1.3 mL/min nih.govoup.com | 0.8 mL/min chula.ac.ththaiscience.info |
| Detection Wavelength | 275 nm nih.govoup.com | 220 nm chula.ac.ththaiscience.info |
| Column Temperature | 25 °C nih.govoup.com | Not Specified |
Hyphenated Analytical Techniques for Comprehensive Characterization
While HPLC with UV detection is excellent for quantification, it provides limited structural information. For definitive identification and characterization of impurities, hyphenated techniques that couple the separation power of liquid chromatography with the specificity of mass spectrometry are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of pharmaceutical impurities. It combines the high-resolution separation of LC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for both identifying unknown impurities and quantifying known impurities at very low levels. nih.gov
For the analysis of Norfloxacin and its impurities, LC-MS/MS operating in the multiple reaction monitoring (MRM) mode offers superior performance. nih.gov This mode involves monitoring a specific precursor-to-product ion transition for the analyte of interest, which significantly enhances selectivity and reduces matrix interference. This high degree of selectivity is crucial when analyzing complex samples or trace-level impurities. The technique has proven to be highly sensitive, with limits of quantification for fluoroquinolones reported as low as 5 ng/L. nih.gov The use of an internal standard, such as a deuterated version of a related compound, can be employed to ensure accurate quantification. researchgate.net
The following table outlines typical parameters for an LC-MS/MS method.
| Parameter | Description |
|---|---|
| Separation | Liquid Chromatography (LC) using a reversed-phase column (e.g., Zorbax SB-C8). nih.gov |
| Ionization | Electrospray Ionization (ESI), which is suitable for polar and ionizable molecules like fluoroquinolones. nih.govresearchgate.net |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS), often using a linear ion-trap or triple quadrupole mass analyzer. nih.govresearchgate.net |
| Quantification Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography (GC) is a powerful analytical technique best suited for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. researchgate.net When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and selectivity, allowing for the identification and quantification of volatile analytes even at trace levels. researchgate.net
Detector Technologies in Impurity Analysis
The choice of detector in chromatographic analysis is critical for achieving the required sensitivity and specificity for impurity profiling. For the analysis of Norfloxacin Impurity I, UV-based detectors are most commonly employed.
Diode Array Detection (DAD) for Spectral Purity Assessment
Diode Array Detection (DAD), also known as a Photodiode Array (PDA) detector, is a sophisticated type of UV-Visible detector that provides significant advantages for impurity analysis. Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV spectrum for every point in the chromatogram.
This capability is invaluable for assessing the spectral purity of a chromatographic peak. pharmaffiliates.com By comparing the UV spectra taken across the upslope, apex, and downslope of a peak, analysts can determine if the peak represents a single, pure compound or if it co-elutes with an impurity. pharmaffiliates.com If the spectra are identical, the peak is considered spectrally pure. A mismatch indicates the presence of a co-eluting substance, which is critical for ensuring that an impurity peak is not hiding under the main API peak or that what appears to be a single impurity peak is not, in fact, a mixture. pharmaffiliates.com This "peak purity" assessment is a fundamental part of method validation to ensure the specificity of the analytical procedure.
UV Detection Wavelength Optimization
Optimizing the UV detection wavelength is a critical step in developing a sensitive and specific analytical method for Norfloxacin and its impurities. The selection of an appropriate wavelength directly impacts the ability to detect and accurately quantify all relevant compounds.
Spectrophotometric analysis is performed to determine the wavelength of maximum absorbance (λmax) for the parent drug and its impurities. For Norfloxacin, λmax values are often found around 275-277 nm. However, when analyzing multiple components simultaneously, an isosbestic point—a wavelength where different substances have the same molar absorptivity—may be chosen to ensure consistent quantification. In studies involving Norfloxacin and its impurities, a wavelength of 220 nm has been identified as a suitable isoabsorption point for simultaneous analysis by HPLC-UV. In other methods, wavelengths such as 260 nm and 275 nm have been successfully used for the detection of Norfloxacin and its synthetic impurities.
The optimization process involves scanning the UV spectra of Norfloxacin and Norfloxacin Impurity I to find a wavelength that provides adequate response for all compounds of interest, ensuring that even low-level impurities are reliably detected.
Analytical Method Performance Parameters
To be suitable for quality control, an analytical method must be validated to demonstrate that it meets specific performance criteria as outlined by guidelines from bodies like the International Council for Harmonisation (ICH).
Specificity and Selectivity in the Presence of Related Substances
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of Norfloxacin Impurity I, the method must be able to separate its peak from the peak of Norfloxacin and other related impurities.
This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method is then used to analyze these stressed samples. A method is considered specific if it can resolve the main drug peak from all resulting impurity and degradation peaks, proving that there is no interference. The use of a Diode Array Detector further enhances the demonstration of specificity by allowing for peak purity analysis of the analyte peak.
Linearity, Range, and Calibration Curve Establishment
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of solutions of Norfloxacin Impurity I are prepared at different concentrations. These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be very close to 1.0. For Norfloxacin and its impurities, linearity has been established over various concentration ranges.
Interactive Data Table: Linearity and Range for Norfloxacin Analysis
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Norfloxacin | 2.0 - 7.0 | 0.9999 | |
| Norfloxacin | 2 - 12 | 0.999 | |
| Norfloxacin | 1 - 6 | Not specified, but stated as "accurately correlated" | |
| Norfloxacin | 20 - 200 | Not specified |
Interactive Data Table: Recovery and Quantitation Limits for Norfloxacin Impurity Analysis
| Parameter | Impurity | Value | Reference |
| Recovery | General Impurities | 99.3 - 101.8% | |
| Quantitation Limit | General Impurities | 0.12 - 0.47 µg/mL |
Accuracy, Precision, and Reproducibility Evaluations
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. actascientific.com For impurity analysis, this involves a thorough evaluation of accuracy, precision, and reproducibility, typically in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.net
Accuracy is the measure of closeness of the test results obtained by the method to the true value. mastelf.com For Norfloxacin impurity I, accuracy is typically assessed by performing recovery studies. This involves spiking a placebo or a sample of the drug substance/product with known amounts of the impurity reference standard at different concentration levels. The percentage recovery of the added impurity is then calculated. nih.gov
Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. mastelf.com Precision is considered at three levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment.
Reproducibility: This measures the precision between different laboratories.
The precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Illustrative Data for Method Validation of Norfloxacin Impurity I:
The following interactive table represents typical data that would be generated during the validation of an HPLC method for the determination of Norfloxacin impurity I.
Detection Limits (DL) and Quantitation Limits (QL)
The Detection Limit (DL) of an analytical procedure is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. pharmtech.com The Quantitation Limit (QL) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pharmtech.com For impurity analysis, it is imperative that the QL is below the reporting threshold for the impurity. fda.gov
Several methods can be used to determine the DL and QL, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the DL and 10:1 for the QL. youtube.com
Based on the Standard Deviation of the Response and the Slope: The DL and QL may be calculated based on the standard deviation of the y-intercept of the regression line (σ) and the slope (S) of the calibration curve using the formulae:
DL = 3.3 * (σ / S)
QL = 10 * (σ / S)
Representative DL and QL Values for Norfloxacin Impurity I Analysis:
This interactive table provides examples of typical DL and QL values for an HPLC method designed for Norfloxacin impurity I.
Sample Preparation Techniques in Impurity Analysis
The primary goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a form that is compatible with the analytical instrument, free from interfering substances. chromatographyonline.comdrawellanalytical.com The choice of sample preparation technique depends on the nature of the sample (drug substance or drug product), the concentration of the impurity, and the analytical technique being used.
For the analysis of Norfloxacin impurity I in a drug substance (Active Pharmaceutical Ingredient - API) , the sample preparation is often straightforward, involving:
Accurately weighing a specific amount of the Norfloxacin API.
Dissolving it in a suitable solvent or a mixture of solvents (diluent), which is often the mobile phase used in the HPLC analysis.
Diluting the solution to a final, known concentration.
Filtering the solution through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system. chromatographyonline.com
For a drug product (e.g., tablets) , the sample preparation is more complex due to the presence of excipients which can interfere with the analysis. A typical procedure would involve:
Grinding a number of tablets to obtain a fine, homogeneous powder.
Accurately weighing a portion of the powder equivalent to a specific amount of the active ingredient.
Extracting the drug and its impurities using a suitable solvent. This may involve mechanical shaking or sonication to ensure complete dissolution. chromatographyonline.com
Centrifugation and/or filtration to remove insoluble excipients.
Further dilution of the extract to the desired concentration for analysis.
More advanced sample preparation techniques like Solid-Phase Extraction (SPE) may be employed for complex matrices or when very low levels of the impurity need to be determined. SPE can be used to selectively isolate and concentrate the impurity, thereby removing interfering components and enhancing the sensitivity of the method. drawellanalytical.com
Control Strategies and Regulatory Considerations in Pharmaceutical Quality Assurance
Impurity Profiling and Control in Active Pharmaceutical Ingredient (API) Synthesis
Impurity profiling is a cornerstone of modern pharmaceutical development, aimed at identifying and characterizing all potential impurities in an Active Pharmaceutical Ingredient (API). For Norfloxacin, a synthetic fluoroquinolone antibiotic, the manufacturing process can give rise to several process-related impurities and degradation products. Norfloxacin is typically synthesized by reacting 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine (B1678402). researchgate.netgoogle.comgoogle.com
Norfloxacin Impurity I, identified by the European Pharmacopoeia as 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a process-related impurity that can arise during this synthesis. veeprho.comsynzeal.com Its formation is influenced by the purity of starting materials, reaction conditions such as temperature and solvents, and any side reactions that may occur.
Control of Impurity I begins with a thorough understanding of the synthesis route. grace.com Strategies to minimize its presence in the final API include:
Optimization of Reaction Conditions: Adjusting parameters like temperature, pressure, and reaction time to favor the formation of Norfloxacin over Impurity I.
Purification of Intermediates: Ensuring the purity of key intermediates to prevent the carry-over of substances that could lead to the formation of Impurity I.
Final API Purification: Implementing robust purification steps, such as crystallization, to effectively remove Impurity I from the final Norfloxacin API. pharmtech.com
A comprehensive impurity profile is established during the chemical development and process validation stages, which documents the expected and potential impurities and sets the stage for their control. grace.com
Monitoring Impurity I Levels in Finished Pharmaceutical Products
Once the API is formulated into a finished pharmaceutical product (FPP), it is essential to monitor the levels of impurities like Impurity I throughout the product's shelf life. This is accomplished through robust analytical methods and comprehensive stability testing programs.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Norfloxacin and its impurities. researchgate.netthaiscience.info Stability-indicating analytical methods are developed and validated to ensure they can separate Impurity I from the parent drug and other potential degradation products that might form under various stress conditions (e.g., heat, light, humidity, and pH changes). researchgate.net
These validated methods are then used in:
Release Testing: To ensure that each batch of the finished drug product meets the predetermined acceptance criteria for Impurity I before it is released to the market.
Stability Studies: To monitor the level of Impurity I over time under specified storage conditions, thereby establishing the product's shelf life and ensuring that the impurity does not increase to unacceptable levels.
Research has focused on developing simple, specific, and reliable HPLC methods for this purpose, capable of detecting and quantifying impurities at low levels. researchgate.netresearchgate.net
Development of Reference Standards for Impurity I
The accurate identification and quantification of Norfloxacin Impurity I are impossible without a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark for analytical tests.
The development of a reference standard for Impurity I involves:
Synthesis and Isolation: The impurity is either synthesized through a targeted chemical route or isolated from batches of Norfloxacin where it is present.
Purification: Extensive purification is performed to achieve a very high degree of purity.
Characterization: The structure of the purified compound is unequivocally confirmed using a range of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Its purity is then quantitatively assessed.
Certified reference materials for Norfloxacin Impurity I are commercially available from specialized suppliers and are essential for pharmaceutical manufacturers. veeprho.comsynzeal.comsynzeal.compharmaffiliates.com These standards are used to confirm the identity (e.g., by comparing retention times in chromatography) and to calculate the concentration of the impurity in samples of the API and finished drug product.
Table 1: Chemical Properties of Norfloxacin Impurity I [EP Impurity]
| Property | Value |
|---|---|
| IUPAC Name | 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid veeprho.comsynzeal.com |
| Molecular Formula | C19H22ClN3O5 veeprho.compharmaffiliates.com |
| Molecular Weight | 407.85 g/mol pharmaffiliates.comallmpus.com |
This table is interactive and can be sorted by column.
Compliance with Pharmacopoeial and Regulatory Guidelines for Impurities
Pharmaceutical products must comply with strict guidelines for impurities set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). pharmacopeia.cn These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
According to International Council for Harmonisation (ICH) guidelines, impurities present above a certain identification threshold must be identified. pharmtech.com If they exceed a higher qualification threshold, their safety must be established. fda.gov Pharmacopoeial monographs for Norfloxacin specify limits for total impurities and, in some cases, for specific, named impurities. pharmacopeia.cn For instance, the USP monograph for Norfloxacin states that the sum of chromatographic impurities should not exceed 0.5%. pharmacopeia.cn
Role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)
The control of impurities is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any drug application, including both New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs). fda.gov
For generic drug manufacturers submitting an ANDA, the profile of impurities in their product is compared to that of the Reference Listed Drug (RLD). fda.gov The guidance from the FDA on impurities in ANDAs specifies that any impurity found in the generic product must be identified and its level must be justified. fda.gov
An impurity like Norfloxacin Impurity I is considered qualified (i.e., its safety is accepted at the observed level) if it meets one of the following conditions:
Its level in the generic product does not exceed the level observed in the RLD. fda.gov
It is a significant metabolite of the drug substance. fda.gov
Its proposed acceptance criterion is adequately justified by scientific literature or toxicity studies. fda.gov
Therefore, meticulous control and documentation of Norfloxacin Impurity I levels are essential for the successful regulatory approval of a generic Norfloxacin product. synzeal.comsynzeal.com
Quality Control (QC) and Method Validation Applications
Reference standards for Norfloxacin Impurity I are indispensable for quality control (QC) laboratories. synzeal.com Their primary application is in the validation of analytical methods to ensure these methods are suitable for their intended purpose. synzeal.com
Method validation demonstrates that an analytical procedure is accurate, precise, specific, linear, and robust for quantifying Impurity I. Key validation parameters include:
Table 2: Typical Parameters for Analytical Method Validation for Impurity Quantification
| Parameter | Description |
|---|---|
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. researchgate.net |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the impurity within a given range. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value. thaiscience.info |
| Limit of Quantitation (LOQ) | The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.info |
This table is interactive and can be sorted by column.
Once validated, these analytical methods are routinely used in QC laboratories for the release testing of Norfloxacin API and finished products, ensuring that every batch complies with the established specifications for Norfloxacin Impurity I. synzeal.comsynzeal.com
Advanced Research Perspectives and Future Directions
In-depth Mechanistic Understanding of Complex Impurity Formation
A thorough understanding of the reaction mechanisms that lead to the formation of Norfloxacin impurity I is fundamental to developing effective control strategies. The synthesis of Norfloxacin typically involves the condensation of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine (B1678402). researchgate.netgoogle.com Norfloxacin impurity I is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the piperazine ring.
The formation of this impurity is likely the result of a side reaction involving a source of the ethoxycarbonyl group. One plausible mechanism is the reaction of the piperazine moiety with residual ethyl chloroformate, a reagent that could be used in preceding synthetic steps or as a starting material for a related synthesis in the same equipment. Another potential pathway could involve the reaction of the piperazine nitrogen with carbon dioxide (from air or as a byproduct) in the presence of ethanol, which is often used as a solvent, to form a carbamate (B1207046) intermediate that is subsequently esterified.
Further research is required to elucidate the precise reaction kinetics and thermodynamics of these potential side reactions. This would involve detailed experimental studies under various process conditions, such as temperature, pH, solvent system, and the presence of potential catalysts or reagents. Isotopic labeling studies could also be employed to trace the origin of the ethoxycarbonyl group and confirm the reaction pathway. A deeper mechanistic insight will enable the rational design of synthetic routes that minimize the formation of Norfloxacin impurity I.
Development of Predictive Models for Impurity Generation
The ability to predict the formation of impurities like Norfloxacin impurity I is a significant step towards proactive quality control in pharmaceutical manufacturing. Predictive models, leveraging computational tools, can simulate the reaction environment and forecast the likelihood of side-product formation under different process parameters.
Computational Fluid Dynamics (CFD): CFD models can be employed to simulate the mixing and mass transfer within the reactor during the synthesis of Norfloxacin. biomedres.usijper.orgiwakiamerica.com Inadequate mixing can lead to localized "hot spots" of high reactant or reagent concentration, which may favor the formation of Norfloxacin impurity I. By visualizing the fluid dynamics, engineers can optimize reactor design and operating conditions to ensure homogeneous reaction mixtures, thereby minimizing side reactions. iwakiamerica.com
Quantum Chemistry and Molecular Modeling: These computational methods can be used to study the reaction energetics of the potential pathways leading to Norfloxacin impurity I. By calculating the activation energies for the desired reaction (formation of Norfloxacin) and the undesired side reactions, it is possible to identify conditions that thermodynamically and kinetically favor the formation of the API over the impurity.
Machine Learning and Artificial Intelligence: By analyzing large datasets from historical manufacturing batches, machine learning algorithms can identify complex relationships between process parameters and the level of Norfloxacin impurity I formation. arxiv.orgarxiv.org These models can then be used to predict impurity levels in future batches and suggest optimal process parameters to minimize its formation.
Table 1: Parameters for Predictive Modeling of Norfloxacin Impurity I Formation
| Modeling Technique | Key Input Parameters | Predicted Output | Potential Impact on Control Strategy |
| Computational Fluid Dynamics (CFD) | Reactor geometry, impeller speed, fluid viscosity, reactant concentrations | Velocity profiles, concentration gradients, mixing times | Optimization of reactor design and agitation speed to prevent localized high concentrations of reactants that could lead to impurity formation. |
| Quantum Chemistry | Molecular structures of reactants and intermediates, solvent properties | Reaction energies, activation barriers, transition state geometries | Identification of reaction conditions (temperature, catalyst) that favor the kinetic and thermodynamic formation of Norfloxacin over Impurity I. |
| Machine Learning | Historical batch data (temperature, pH, reaction time, raw material attributes) | Predicted level of Norfloxacin impurity I | Real-time process adjustments and proactive quality control to ensure impurity levels remain within acceptable limits. |
Innovative Analytical Technologies for Enhanced Impurity Characterization
The accurate detection, identification, and quantification of Norfloxacin impurity I are crucial for ensuring the quality of the final drug product. While standard chromatographic techniques are routinely used, innovative analytical technologies offer enhanced sensitivity, selectivity, and structural elucidation capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. synthinkchemicals.comsepscience.com LC-MS/MS is invaluable for the structural elucidation of unknown impurities by providing information on the molecular weight and fragmentation patterns of the molecule. synthinkchemicals.com This technique can be used to confirm the identity of Norfloxacin impurity I and to detect it at very low levels.
Chiral Chromatography: Since many pharmaceutical compounds, including some fluoroquinolones, can exist as enantiomers, chiral chromatography is essential for separating and quantifying these stereoisomers. nih.govscilit.comamericanpharmaceuticalreview.com While Norfloxacin itself is not chiral, some of its impurities or related compounds might be. The use of chiral stationary phases in high-performance liquid chromatography (HPLC) can resolve enantiomers, ensuring that the impurity profile is fully characterized. sigmaaldrich.com
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC provides significantly higher peak capacity and resolution compared to conventional one-dimensional LC. This is particularly useful for separating complex mixtures containing structurally similar compounds, such as the API and its impurities. A 2D-LC method could be developed to achieve baseline separation of Norfloxacin impurity I from other related substances, leading to more accurate quantification. sepscience.com
Table 2: Comparison of Analytical Techniques for Norfloxacin Impurity I Characterization
| Analytical Technique | Principle | Advantages for Impurity I Analysis | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. researchgate.net | Robust, widely available, suitable for routine quantification. | May lack specificity for co-eluting impurities with similar UV spectra. |
| LC-MS/MS | Separation by LC, identification by mass-to-charge ratio and fragmentation. synthinkchemicals.comresearchgate.net | High sensitivity and specificity, provides structural information for definitive identification. | Higher cost and complexity compared to HPLC-UV. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. nih.govsigmaaldrich.com | Essential if any impurities are chiral, ensuring complete stereochemical purity assessment. | Not directly applicable to achiral molecules like Norfloxacin impurity I, but important for overall impurity profiling. |
| 2D-LC | Two independent separation mechanisms are coupled for enhanced resolution. sepscience.com | Superior separation power for complex samples, resolving co-eluting peaks. | Increased analysis time and method development complexity. |
Green Chemistry Approaches to Impurity Minimization in Synthesis
The principles of green chemistry offer a framework for designing chemical processes that are more environmentally friendly and often lead to higher purity products by minimizing side reactions.
Use of Greener Solvents and Catalysts: The choice of solvent can significantly influence reaction pathways and impurity profiles. Replacing hazardous organic solvents with greener alternatives, such as water or supercritical fluids, can not only reduce the environmental impact but also alter the reaction kinetics to disfavor the formation of Norfloxacin impurity I. nih.govunibo.it The use of highly selective catalysts can also direct the reaction towards the desired product, minimizing the formation of byproducts. jmchemsci.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. mdpi.comresearchgate.net Enzymes offer high selectivity and can operate under mild reaction conditions, which can significantly reduce the formation of impurities. Research into enzymatic approaches for the synthesis of fluoroquinolones could lead to processes that avoid the formation of N-acylated impurities like Norfloxacin impurity I. mdpi.com
Process Intensification: Continuous flow chemistry, as opposed to traditional batch processing, can offer better control over reaction parameters such as temperature, pressure, and stoichiometry. This enhanced control can lead to higher yields and purities, with a reduced potential for the formation of impurities.
By adopting these green chemistry principles, the synthesis of Norfloxacin can be made more sustainable, with the added benefit of producing a higher quality API with lower levels of impurities like Norfloxacin impurity I.
Q & A
Q. How can Norfloxacin Impurity I [EP Impurity] be identified and quantified in pharmaceutical formulations?
Methodological Answer: Identification and quantification require validated chromatographic methods, such as high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial guidelines . Key steps include:
-
Sample Preparation: Use a test solution containing Norfloxacin and spiked impurity.
-
Chromatographic Conditions: Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column type (C18).
-
Quantification: Apply the formula:
where and are concentrations of impurity and Norfloxacin, respectively, and are peak response ratios .
-
Limit of Quantification (LoQ): Ensure LoQ meets the European Medicines Agency (EMA) threshold for acceptable accuracy and precision (typically ≤0.1%) .
Q. What are the primary synthetic pathways leading to the formation of Norfloxacin Impurity I?
Methodological Answer: Impurity I often arises during synthesis due to:
- Incomplete Fluorination: Residual intermediates from incomplete substitution at the 6-fluoro position .
- Oxidative Degradation: Exposure to light or oxygen during storage, leading to structural modifications (e.g., piperazinyl ring oxidation) .
- By-Product Isolation: Use LC-MS or NMR to trace impurity formation under varying reaction conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How can stability-indicating methods be designed to assess Norfloxacin Impurity I under stress conditions?
Methodological Answer: Stability studies require orthogonal experimental designs:
- Stress Testing: Expose Norfloxacin to thermal (40–80°C), photolytic (UV light), and hydrolytic (acid/base) conditions .
- Analytical Validation: Use HPLC with photodiode array (PDA) detection to monitor degradation products. Confirm specificity via mass spectrometry (MS) .
- Statistical Optimization: Apply Box-Behnken designs to evaluate interactions between variables (e.g., temperature, pH) and impurity formation rates .
Q. How can researchers resolve contradictions in impurity quantification data across different analytical techniques?
Methodological Answer: Address discrepancies through:
- Cross-Validation: Compare results from HPLC, LC-MS, and chemometric models (e.g., partial least squares regression) to identify systematic errors .
- Uncertainty Analysis: Quantify measurement uncertainties using protocols from nuclear criticality experiments (e.g., Table 4 in ) .
- Method Harmonization: Align with pharmacopeial standards (e.g., USP, EP) for impurity acceptance criteria and validation parameters .
Q. What advanced techniques are suitable for characterizing the structural and functional impact of Norfloxacin Impurity I?
Methodological Answer:
- Structural Elucidation: Use high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to confirm impurity stereochemistry and fragmentation patterns .
- Bioactivity Profiling: Conduct in vitro assays (e.g., antimicrobial susceptibility testing) to compare Impurity I’s activity with Norfloxacin .
- Computational Modeling: Apply density functional theory (DFT) to predict impurity reactivity and interaction with bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
